molecular formula C9H15NS B14441056 2-Butyl-4,5-dimethylthiazole CAS No. 76572-48-0

2-Butyl-4,5-dimethylthiazole

Cat. No.: B14441056
CAS No.: 76572-48-0
M. Wt: 169.29 g/mol
InChI Key: OHJFDYDPHXVQBC-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Chemical and Biological Sciences

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. ijpsjournal.comfabad.org.tr This unique structure imparts a range of chemical properties that make them crucial building blocks in medicinal chemistry and materials science. tandfonline.comimp.kiev.ua The thiazole ring is a key component in numerous natural products, including Vitamin B1 (thiamine), and is present in a wide array of synthetic compounds with diverse pharmacological activities. imp.kiev.uaijper.org These activities span a broad spectrum, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. ijpsjournal.comfabad.org.trtandfonline.comnih.gov The versatility of the thiazole nucleus allows for extensive functionalization, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov

Historical Context of Thiazole Research

The systematic study of thiazole and its derivatives began in the late 19th century, with the pioneering work of Hantzsch and Hofmann in 1887. tandfonline.comimp.kiev.ua Their development of the Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, provided a foundational method for accessing this class of compounds and remains a cornerstone of thiazole chemistry. ijper.org Since then, the field has expanded dramatically, with an ever-growing number of publications and known thiazole compounds. e-bookshelf.de This expansion is driven by the continual discovery of new natural products containing the thiazole motif and the development of novel synthetic methodologies. ijper.orgbenthamdirect.com

Structural Elucidation and Nomenclature of 2-Butyl-4,5-dimethylthiazole

IUPAC Nomenclature and Stereochemical Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-butyl-4,5-dimethyl-1,3-thiazole . nih.gov The numbering of the thiazole ring begins at the sulfur atom (position 1), proceeds to the nitrogen atom (position 3), and then around the carbon atoms. The substituents are a butyl group at position 2 and methyl groups at positions 4 and 5. This compound is achiral and therefore has no stereoisomers.

PropertyValueSource
Molecular Formula C9H15NS nih.govchembk.comnist.gov
Molecular Weight 169.29 g/mol nih.gov
CAS Registry Number 76572-48-0 nih.govnist.gov

Differentiation from Related Thiazole and Thiazoline (B8809763) Isomers and Analogs

It is crucial to distinguish this compound from its isomers and related structures. Isomers are molecules that have the same molecular formula but different arrangements of atoms.

One key isomer is 4-Butyl-2,5-dimethylthiazole , where the butyl group is at the 4-position instead of the 2-position. hmdb.ca Another set of isomers involves the position of the butyl group's attachment, such as 2-sec-Butyl-4,5-dimethylthiazole and 2-isobutyl-4,5-dimethylthiazole (B1594290) (also known as 4,5-dimethyl-2-(2-methylpropyl)thiazole). nist.govnist.gov These structural isomers can exhibit different physical and chemical properties.

Furthermore, it is important to differentiate thiazoles from thiazolines , which are partially saturated analogs. For instance, 2-sec-Butyl-4,5-dimethyl-3-thiazoline has a similar core structure but with a single double bond in the five-membered ring, making it a dihydrothiazole derivative. wikipedia.orgthegoodscentscompany.comsigmaaldrich.com

Compound NameMolecular FormulaKey Structural Difference from this compound
4-Butyl-2,5-dimethylthiazoleC9H15NSPositional isomer; butyl group at C4
2-Isobutyl-4,5-dimethylthiazoleC9H15NSStructural isomer of the butyl group (isobutyl)
2-sec-Butyl-4,5-dimethyl-3-thiazolineC9H17NSThiazoline (dihydrothiazole) ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76572-48-0

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-butyl-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C9H15NS/c1-4-5-6-9-10-7(2)8(3)11-9/h4-6H2,1-3H3

InChI Key

OHJFDYDPHXVQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(S1)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Butyl 4,5 Dimethylthiazole

Established Synthetic Routes for 2-Butyl-4,5-dimethylthiazole and its Derivatives

Established synthetic routes for thiazoles are well-documented, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. These routes can be categorized into classical and contemporary approaches.

The most prominent classical method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. nih.govresearchgate.net For the target molecule, the specific precursors would be pentanethioamide (to provide the butyl group at the C2 position) and 3-bromo-2-butanone (to provide the 4,5-dimethyl moiety).

The general reaction proceeds by the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. orgsyn.orgchemicalbook.com

Reaction Scheme:

Pentanethioamide + 3-Bromo-2-butanone → this compound + H₂O + HBr

While the prompt mentions a potential synthesis from ethanolamine and 2-methylbutanoic acid, this route typically yields a dihydrothiazole (a thiazoline), which would require a subsequent oxidation step to form the aromatic thiazole ring. The Hantzsch synthesis, however, provides a direct route to the aromatic product.

Modern synthetic chemistry has introduced new techniques and catalysts to improve the efficiency, selectivity, and environmental footprint of thiazole synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. semanticscholar.orgresearchgate.net The sealed-vessel nature of microwave reactions allows for temperatures to exceed the solvent's boiling point, thereby increasing reaction rates. This technique is applicable to the synthesis of a wide range of thiazole derivatives, including this compound. researchgate.netqu.edu.sa

MethodReaction TimeTypical YieldKey Advantages
Conventional HeatingSeveral hoursModerate to GoodStandard laboratory equipment
Microwave IrradiationMinutesGood to ExcellentRapid heating, shorter reaction times, improved yields

Direct C-H arylation is a modern and efficient method for creating carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings. organic-chemistry.org This strategy involves the functionalization of a pre-existing thiazole ring. For instance, a 2-butylthiazole scaffold could be selectively arylated at the C5 position.

These reactions are typically catalyzed by transition metals, most commonly palladium. nih.gov By selecting the appropriate catalyst, ligands, and bases, chemists can control the regioselectivity of the arylation, targeting specific C-H bonds on the thiazole ring. nih.govnih.gov While this method is primarily for adding aryl groups, similar catalytic systems are being developed for alkylation, representing a frontier in the synthesis of compounds like this compound. This approach avoids the need to handle potentially unstable precursors and allows for late-stage modification of the thiazole core. manchester.ac.ukchemrxiv.org

Contemporary Methods and Catalyst Development for Thiazole Ring Formation

Precursor Chemistry and Reaction Mechanism Elucidation

Understanding the chemistry of the starting materials and the reaction mechanism is crucial for optimizing the synthesis of this compound.

The Hantzsch synthesis mechanism begins with the formation of a thiouronium-like intermediate from the reaction between the thioamide and the α-haloketone. This is followed by cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.

Key Precursors for Hantzsch Synthesis:

Pentanethioamide (C₅H₁₁NS): This thioamide provides the 2-butyl group and the N1 and C2 atoms of the thiazole ring. It can be prepared from pentanamide by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

3-Halo-2-butanone (e.g., 3-Bromo-2-butanone, C₄H₇BrO): This α-haloketone provides the C4, C5, and the attached methyl groups to the thiazole ring. It is typically synthesized by the halogenation of 2-butanone.

Optimizing the synthesis of this compound via the Hantzsch pathway involves careful consideration of several reaction parameters. Studies on related thiazole syntheses have shown that factors such as solvent, temperature, and catalyst can have a significant impact on the reaction outcome.

Solvent: Polar solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the dissolution of the reactants.

Temperature: While the reaction can proceed at room temperature, heating is typically employed to increase the rate of reaction. As noted, microwave heating provides a significant advantage. researchgate.net

Halogen in α-haloketone: The reactivity of the α-haloketone follows the order I > Br > Cl. α-bromoketones often provide a good balance of reactivity and stability, making them a common choice. nih.gov

Catalysis: While the classical Hantzsch synthesis can be performed without a catalyst, acidic or basic catalysts can sometimes be used to promote the reaction. More recently, heterogeneous catalysts have been developed to simplify product purification and improve the environmental profile of the synthesis. nih.gov

ParameterCondition ACondition BExpected Outcome
Haloketone3-Chloro-2-butanone3-Bromo-2-butanoneHigher reaction rate with Condition B
HeatingConventional Reflux (Ethanol)Microwave (120°C, DMF)Drastically reduced reaction time with Condition B
CatalystNoneHeterogeneous Acid CatalystPotentially higher yield and easier workup with Condition B

Mechanistic Investigations of Thiazole Ring Construction

The construction of the 2,4,5-trisubstituted thiazole ring system, such as that in this compound, is most prominently achieved through the Hantzsch thiazole synthesis. synarchive.comwikipedia.org This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov For the specific synthesis of this compound, the required precursors would be pentanethioamide and a 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone).

The reaction mechanism proceeds through several key steps:

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone, displacing the halide to form an intermediate. nih.gov

Cyclization: This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the former ketone. chemhelpasap.com

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, resulting in the formation of the stable, aromatic thiazole ring. nih.gov

Kinetic studies on similar Hantzsch syntheses have shown that the reaction typically follows a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound, indicating that both reactants are involved in the rate-determining step. orientjchem.org

Table 1: Reactants in Hantzsch Synthesis for this compound
ReactantRole in SynthesisResulting Moiety in Product
PentanethioamideProvides the N-C-S backbone and the C2 substituentButyl group at position 2
3-Halo-2-butanone (e.g., 3-Bromo-2-butanone)Provides the C4 and C5 carbons and their substituentsMethyl groups at positions 4 and 5

Green Chemistry Principles in this compound Synthesis Research

In alignment with modern synthetic chemistry, research into thiazole synthesis increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance efficiency. nih.gov While specific studies on this compound are not prevalent, the green approaches applied to the general Hantzsch synthesis are directly relevant.

Key green strategies include:

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted methods have been shown to significantly accelerate the synthesis of thiazole derivatives. bepls.comtandfonline.com These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. tandfonline.comnih.gov

Eco-Friendly Solvents: The use of hazardous volatile organic solvents is a major drawback of many traditional syntheses. Research has demonstrated the successful use of greener solvents such as water, ethanol, or deep eutectic solvents (DES), like a choline chloride/glycerol mixture, for Hantzsch-type reactions. bepls.comnih.gov

Catalysis: The development of efficient and reusable catalysts is a cornerstone of green chemistry. For instance, silica-supported tungstosilisic acid has been used as a recyclable, heterogeneous catalyst in one-pot, multi-component syntheses of thiazoles, simplifying purification and reducing waste. mdpi.com

Atom Economy: Designing syntheses as one-pot, multi-component reactions improves atom economy by reducing the number of intermediate isolation and purification steps, which in turn minimizes solvent usage and waste generation. mdpi.com

Table 2: Green Chemistry Approaches in Thiazole Synthesis
PrincipleApplicationAdvantage
Alternative EnergyMicrowave or ultrasonic irradiationReduced reaction time, higher yields, energy efficiency. tandfonline.comtandfonline.com
Green SolventsUse of water, ethanol, or deep eutectic solventsReduced toxicity and environmental impact. nih.gov
Reusable CatalystsHeterogeneous catalysts (e.g., silica-supported acids)Easy separation, catalyst can be reused, less waste. mdpi.com
Process IntensificationOne-pot, multi-component reactionsImproved efficiency, reduced solvent use and waste. mdpi.com

Scalability and Process Optimization Considerations in Academic Synthesis

The transition of a synthetic procedure from a small-scale academic laboratory setting to a larger, potentially industrial, scale presents significant challenges that must be considered during initial research. rsc.org For the synthesis of this compound, these considerations are crucial for developing a robust and economically viable process.

Process Optimization: In an academic context, optimization focuses on maximizing yield and purity by systematically varying parameters such as temperature, reaction time, solvent, and the molar ratio of reactants. For the Hantzsch synthesis, this would involve fine-tuning the condensation conditions to minimize side-product formation.

Scalability Challenges:

Heat and Mass Transfer: The Hantzsch reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways and maintain consistent product quality. Similarly, ensuring adequate mixing (mass transfer) of the reactants becomes more challenging in larger reactors.

Purification: Laboratory-scale purification often relies on techniques like column chromatography, which are impractical and costly for large quantities. Developing scalable purification methods, such as crystallization or distillation, is essential.

Continuous Flow Synthesis: Modern approaches like continuous flow microreactors offer a solution to many scalability issues. nih.gov They provide superior control over reaction parameters, enhance heat and mass transfer, and allow for safer handling of reactive intermediates, making the process more efficient and easier to scale up. nih.gov

Reagent Cost and Availability: The economic feasibility of a synthesis at scale depends heavily on the cost and commercial availability of the starting materials, in this case, pentanethioamide and 3-halo-2-butanone.

Table 3: Scalability and Optimization Factors
FactorAcademic FocusLarge-Scale Consideration
Reaction ControlOptimizing yield and purity on a small scale.Managing heat transfer (exothermicity) and mass transfer (mixing).
PurificationColumn chromatography.Crystallization, distillation, extraction.
TechnologyBatch reactions in round-bottom flasks.Large batch reactors or continuous flow systems. nih.gov
EconomicsProof of concept.Cost of reagents, solvent recycling, process safety, and throughput.

Natural Occurrence and Biosynthetic Pathways of 2 Butyl 4,5 Dimethylthiazole

Occurrence in Biological Systems

2-Butyl-4,5-dimethylthiazole is a volatile compound that has been identified as a contributor to the flavor profile of several cooked food products. Its presence is a direct consequence of thermal processing, which initiates the chemical reactions necessary for its synthesis from precursor molecules naturally present in the raw food matrix.

Scientific analysis has confirmed the presence of this compound and structurally similar alkylthiazoles in a variety of cooked foods. These compounds are typically formed at the higher temperatures associated with methods like roasting, frying, or grilling. nih.govsemanticscholar.org

Cooked Beef: While direct identification of this compound in beef is less commonly cited, the presence of related compounds like 4,5-dimethyl-2-isobutylthiazole has been reported in cooked beef. thegoodscentscompany.com The fundamental precursors and reaction conditions that lead to thiazole (B1198619) formation are abundant in beef, suggesting that this compound or its isomers are likely contributors to the characteristic flavor of cooked beef. researchgate.net

Potato: Similar to beef, the related compound 4,5-dimethyl-2-isobutylthiazole has been detected in potatoes. thegoodscentscompany.com The high concentration of reducing sugars and amino acids in potatoes provides a suitable environment for the Maillard reaction, the primary pathway for thiazole formation, to occur during cooking.

Interactive Data Table: Detection of this compound and Related Compounds in Food

Food MatrixCompound IdentifiedCooking Method Association
Cooked ChickenThis compoundFrying, Roasting, Grilling nih.govscispace.com
Cooked Beef4,5-Dimethyl-2-isobutylthiazoleRoasting, Boiling thegoodscentscompany.comresearchgate.net
Potato4,5-Dimethyl-2-isobutylthiazoleCooking (General) thegoodscentscompany.com

Alkylthiazoles, including this compound, are recognized for their significant contribution to the sensory profile of cooked foods. They are generally associated with nutty, roasted, and meaty aroma notes. The specific arrangement of the alkyl groups on the thiazole ring influences the exact aroma character. The presence of this compound in cooked chicken, for instance, contributes to its desirable savory and roasted flavor profile. nih.gov Heterocyclic compounds like thiazoles are considered key to the roast flavors in meats, generated under the high-temperature, low-moisture conditions of roasting or frying. nih.govsemanticscholar.org

Biosynthetic Pathways and Precursor Incorporation

The formation of this compound is not a result of enzymatic processes within a living organism but is a product of heat-induced chemical reactions during food processing. The Maillard reaction, in conjunction with lipid degradation, is the principal mechanism for its synthesis.

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. byjus.comwikipedia.org This complex cascade of reactions is fundamental to the development of color and flavor in a wide range of cooked foods. wikipedia.orgmdpi.com

The initial step involves the condensation of a carbonyl group from a reducing sugar (like glucose) with an amino group from an amino acid, forming an N-substituted glycosylamine. futurelearn.com This unstable intermediate undergoes a rearrangement (known as the Amadori rearrangement) to form a more stable ketosamine. wikipedia.orgfuturelearn.com Subsequent degradation of these Amadori products through various pathways, including enolization and cyclization, leads to the formation of a multitude of reactive intermediates, including dicarbonyl compounds, which are essential for the synthesis of heterocyclic flavor compounds like thiazoles. mdpi.comnih.gov

The formation of 2-alkyl-substituted thiazoles such as this compound is a classic example of the interaction between the Maillard reaction and lipid oxidation. semanticscholar.orgnih.gov During heating, fats and oils (lipids) present in food undergo oxidation and break down into smaller, volatile molecules, including a variety of aldehydes. nih.gov

These lipid-derived aldehydes can then participate in the Maillard reaction. Specifically, an aldehyde (in this case, an aldehyde with a butyl group, such as pentanal, which can be formed from the oxidation of fatty acids) reacts with hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃). semanticscholar.orgnih.gov These latter two compounds are generated from the thermal degradation of the sulfur-containing amino acid, cysteine, through a process known as the Strecker degradation. semanticscholar.org The interaction of these components—an aldehyde, hydrogen sulfide, and a dicarbonyl compound (to form the dimethyl-substituted part of the ring)—leads to the formation of the final this compound structure. semanticscholar.orgnih.gov

The synthesis of this compound relies on the availability of specific precursor molecules within the food matrix.

Cysteine: This sulfur-containing amino acid is the essential source of the sulfur atom in the thiazole ring and the hydrogen sulfide required for the reaction. semanticscholar.orgnih.govnih.gov The thermal degradation of cysteine is a critical step in the formation of many meaty and savory flavor compounds. nih.gov

Reducing Sugars: Sugars such as glucose and ribose are key reactants in the initial stages of the Maillard reaction. nih.gov Their degradation provides the dicarbonyl compounds (like diacetyl or methylglyoxal) that form the carbon backbone of the thiazole ring, specifically the C-4 and C-5 positions where the methyl groups are attached. nih.gov

Lipids (Fatty Acids): The oxidation of fatty acids provides the aldehyde precursor that determines the substituent at the C-2 position of the thiazole ring. For this compound, an aldehyde like pentanal is a likely precursor, contributing the butyl group. nih.gov

Interactive Data Table: Precursors for this compound Biosynthesis

PrecursorType of CompoundRole in Biosynthesis
CysteineAmino AcidSource of sulfur atom for the thiazole ring and provides H₂S via Strecker degradation. semanticscholar.orgnih.gov
Reducing Sugars (e.g., Glucose)CarbohydrateReacts with amino acids (Maillard reaction); provides dicarbonyl intermediates for the thiazole backbone. nih.gov
Fatty Acids / LipidsLipidUndergo oxidation to form aldehydes (e.g., pentanal) which provide the C-2 alkyl (butyl) group. nih.gov
Ammonia (from amino acids)Nitrogen CompoundProvides the nitrogen atom for the thiazole ring, often via Strecker degradation of amino acids. semanticscholar.orgnih.gov

Enzymatic Synthesis and Biocatalysis Studies in Relevant Organisms

While the thermal synthesis of this compound in food systems is well-documented, specific research into its enzymatic synthesis and biocatalysis is not prominent in the available scientific literature. Biocatalysis employs enzymes to facilitate chemical reactions, often under milder conditions than traditional chemical synthesis. In the broader field of biotechnology, enzymes like lipases and feruloyl esterases are studied for their ability to synthesize various bioactive and antioxidant esters. However, dedicated studies applying such enzymatic or whole-cell biocatalysis approaches specifically for the production of this compound are not described in the searched reports. Therefore, the biocatalytic pathways and the specific enzymes required for the synthesis of this compound in organisms remain an area for future investigation.

Factors Influencing Natural Production and Accumulation

The formation and concentration of this compound are significantly influenced by a range of factors, particularly the conditions under which it is formed.

Thermal Processing Effects in Food Systems

Thermal processing is the primary driver for the production of this compound in food. The compound is thermally derived, with its formation being a direct consequence of the Maillard reaction and lipid degradation at elevated temperatures. nih.gov Cooking methods that involve high temperatures and low moisture, such as roasting, grilling, and frying, are particularly conducive to the formation of a large number of heterocyclic compounds, including various thiazoles. diva-portal.org The specific temperature and duration of cooking can significantly impact the yield of this flavor compound. For instance, it has been identified in chicken subjected to various cooking methods, highlighting the critical role of heat in its generation. wikipedia.orgdiva-portal.org

Environmental and Biological Factors in Other Biogenic Sources

Information regarding specific environmental factors—such as geography, climate, or soil composition—that influence the production of this compound in non-food biogenic sources is limited in the current scientific literature.

From a biological standpoint, while data on this compound itself is scarce, a structurally related compound offers insight into biogenic production outside of food. The compound 2-sec-butyl-4,5-dihydrothiazole (SBT), a thiazoline (B8809763), has been identified as a volatile pheromone in rodents. wikipedia.org It is excreted in the urine of mice and rats, where it plays a role in signaling aggression among males and synchronizing estrus in females. wikipedia.org In this biological system, major urinary proteins (MUPs) bind to the pheromone, protecting it from degradation and controlling its slow release into the environment over time. wikipedia.org This example from a related molecule illustrates a biological mechanism for the production and controlled release of a thiazole-like compound in an animal, a process distinct from the thermal generation in food.

Table 2: Summary of Factors Influencing this compound Production

Factor CategorySpecific FactorEffect on ProductionContextReference
ThermalHigh Temperature (e.g., Frying, Roasting)Promotes formationFood Systems (Meat) nih.govdiva-portal.org
Maillard Reaction & Lipid DegradationPrimary formation mechanismFood Systems (Meat) nih.govnist.gov
BiologicalPheromonal excretion (in a related compound)Biogenic production and controlled releaseRodents (for 2-sec-butyl-4,5-dihydrothiazole) wikipedia.org
EnvironmentalN/ASpecific data not available in searched literatureN/A

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Butyl 4,5 Dimethylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of 2-Butyl-4,5-dimethylthiazole, offering detailed insights into its proton and carbon environments.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides precise information about the hydrogen atoms within the this compound molecule, confirming the arrangement of its alkyl and thiazole (B1198619) moieties. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are instrumental in assigning each proton to its specific location.

A representative ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the butyl group and the methyl groups attached to the thiazole ring. The butyl group protons typically appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the thiazole ring. The two methyl groups on the thiazole ring at positions 4 and 5 would appear as singlets, likely with slightly different chemical shifts due to their distinct electronic environments.

Interactive ¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ) in ppm (Typical Range) Multiplicity Coupling Constant (J) in Hz (Typical Range)
Butyl-CH₃0.90 - 1.00Triplet (t)7.0 - 7.5
Butyl-CH₂ (from CH₃)1.35 - 1.50Sextet7.0 - 7.8
Butyl-CH₂1.65 - 1.80Quintet7.2 - 7.8
Butyl-CH₂ (to C2)2.90 - 3.10Triplet (t)7.5 - 8.0
4-CH₃ on Thiazole2.20 - 2.30Singlet (s)N/A
5-CH₃ on Thiazole2.35 - 2.45Singlet (s)N/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of this compound. figshare.com This technique is crucial for confirming the number and types of carbon atoms, including those within the thiazole ring and the butyl side chain. figshare.com

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the butyl chain will appear in the aliphatic region, while the carbons of the thiazole ring, including the C2 carbon bonded to the butyl group and the C4 and C5 carbons bonded to the methyl groups, will resonate at lower fields (higher ppm values) due to the influence of the nitrogen and sulfur heteroatoms. The two methyl carbons attached to the thiazole ring will also have characteristic chemical shifts. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

Interactive ¹³C NMR Data Table for this compound

Carbon Assignment Chemical Shift (δ) in ppm (Typical Range)
Butyl-CH₃13.5 - 14.5
Butyl-CH₂ (from CH₃)22.0 - 23.0
Butyl-CH₂32.0 - 33.0
Butyl-CH₂ (to C2)34.0 - 35.0
4-CH₃ on Thiazole11.0 - 12.0
5-CH₃ on Thiazole14.0 - 15.0
C4 on Thiazole145.0 - 147.0
C5 on Thiazole128.0 - 130.0
C2 on Thiazole165.0 - 168.0

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is commonly used to analyze volatile compounds like this compound. nist.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

For this compound (C₉H₁₅NS), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (169.29 g/mol ). nih.govnist.gov Common fragmentation patterns in alkylthiazoles involve cleavage of the alkyl chain. Alpha-cleavage, the breaking of the bond adjacent to the thiazole ring, is a characteristic fragmentation pathway. libretexts.org This can result in the loss of a propyl radical (•C₃H₇) to form a prominent ion. Other fragmentations can include the loss of smaller alkyl fragments. The most abundant peaks in the EI mass spectrum of this compound are often observed at m/z 127, 140, 126, 86, and 128. nih.gov

Interactive EI Mass Spectrometry Data Table for this compound

m/z Relative Intensity Possible Fragment
169Moderate[M]⁺
140High[M - C₂H₅]⁺
127Very High[M - C₃H₆]⁺ or [M - C₃H₅ - H]⁺
126High[M - C₃H₇]⁺
86Moderate[C₄H₈NS]⁺

Note: Relative intensities are approximate and can vary between instruments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound. acs.org For a molecule with the formula C₉H₁₅NS, the calculated exact mass is 169.09252 Da. nih.gov An HRMS measurement yielding a value very close to this confirms the molecular formula and rules out other potential structures with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching vibrations of the alkyl and methyl groups, typically in the range of 2850-3000 cm⁻¹. The C=N stretching vibration of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. The C-S stretching vibration, which is often weaker, may be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on the scattering of light, often provides strong signals for non-polar bonds and symmetric vibrations. beilstein-journals.org Therefore, the C-C and C-S bonds within the thiazole ring and the alkyl chain would be expected to show distinct Raman shifts. oatext.com The symmetric stretching of the C-S bond and the ring breathing modes of the thiazole moiety are often more prominent in the Raman spectrum than in the IR spectrum. westmont.edu The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule. researchgate.net

Interactive Vibrational Spectroscopy Data Table for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl)2850 - 29602850 - 2960
C=N Stretch (Thiazole)1600 - 16501600 - 1650
C-C Stretch (Ring)~1550~1550
CH₂ Bending~1465~1465
CH₃ Bending~1380~1380
C-S Stretch600 - 700600 - 700

Note: These are general ranges, and the exact frequencies and intensities can be influenced by the molecular environment and measurement conditions.

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, enabling its separation from complex mixtures and the determination of its purity.

Gas Chromatography (GC) for Volatile Analysis and Quantification

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. imist.ma It is particularly effective for separating and analyzing complex mixtures, even at very low concentrations. imist.ma In GC, the sample is vaporized and transported through a column by an inert carrier gas, such as helium or nitrogen. imist.ma The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase within the column. imist.ma

For this compound, GC is often coupled with Mass Spectrometry (GC-MS), which serves as a powerful detector for identifying the compound based on its mass spectrum. imist.manih.govmdpi.com The National Institute of Standards and Technology (NIST) has documented GC data for this compound, underscoring its applicability for identification purposes. nist.gov The process involves injecting the sample into a heated inlet, where it vaporizes before being carried onto the analytical column for separation. mdpi.com The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for definitive identification and quantification. imist.ma

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

ParameterTypical SettingPurpose
Injector TypeSplit/SplitlessIntroduces a small, precise amount of sample onto the column. mdpi.com
Injector Temperature200 °C - 250 °CEnsures rapid and complete vaporization of the sample. mdpi.com
Carrier GasHelium or NitrogenTransports the sample through the column. imist.ma
Column TypeCapillary Column (e.g., DB-5ms, HP-5ms)Provides high-resolution separation of volatile compounds.
Oven ProgramTemperature gradient (e.g., 40 °C hold, ramp to 280 °C)Separates compounds based on their boiling points and interaction with the stationary phase.
DetectorMass Spectrometer (MS)Identifies and quantifies compounds based on their mass-to-charge ratio. imist.ma
Ionization ModeElectron Ionization (EI)Fragments molecules into characteristic ions for identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. jfda-online.comresearchgate.net It is particularly valuable for assessing the purity of synthesized chemical compounds. jfda-online.com For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. jfda-online.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. jfda-online.com The purity of a sample is determined by chromatographically separating the main compound from any impurities. The peak area of the main compound relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity. jfda-online.com Method validation would involve assessing parameters such as linearity, accuracy, precision, and robustness to ensure the reliability of the results. jfda-online.com

Table 2: Representative HPLC Conditions for Purity Assessment

ParameterTypical Specification
ColumnReverse-Phase C18 (e.g., Zorbax Eclipse XDB-C18). jfda-online.com
Mobile PhaseGradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). jfda-online.com
Flow Rate0.5 - 1.5 mL/min. jfda-online.com
DetectorUV-Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm). jfda-online.comresearchgate.net
Column TemperatureAmbient or controlled (e.g., 25-40 °C). jfda-online.com
Injection Volume5 - 20 µL

X-ray Diffraction Studies for Solid-State Structure of Related Compounds

While X-ray diffraction is used to determine the precise three-dimensional structure of crystalline solids, its direct application to this compound is unlikely as the compound is a liquid at standard conditions. However, single-crystal X-ray diffraction studies on related solid thiazole derivatives provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions that characterize the thiazole ring system. scilit.comgla.ac.uk

These studies reveal how thiazole derivatives pack in the solid state, often stabilized by a network of noncovalent interactions such as hydrogen bonds (e.g., C-H···O, N-H···O) and other weak interactions. scilit.commdpi.com For instance, the analysis of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide showed that interactions like N-H···O hydrogen bonds are crucial in stabilizing the crystal packing. scilit.com Similarly, studies on organotin(IV) complexes with thiazole-appended ligands have detailed the coordination environment and geometry around the central metal ion, which is dictated by the thiazole moiety. nih.gov This information is critical for understanding the structural basis of the chemical and physical properties of the broader class of thiazole compounds.

Table 3: Crystallographic Data for Related Thiazole Compounds

CompoundCrystal SystemSpace GroupReference
Thiazole Orange DerivativeTriclinicP-1 researchgate.net
8-(1H-indol-2-yl)-5-(p-tolyl)- nist.govscilit.comresearchgate.nettriazolo [3,4-b] nist.govmdpi.comresearchgate.netthiadiazoleMonoclinicP21/n mdpi.com
Organotin(IV) thiazole complexes (e.g., [Me2Sn(L)])Distorted trigonal bipyramid or octahedral geometriesVaries nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation by a molecule, which causes transitions between electronic energy levels. uobabylon.edu.iq This technique is particularly useful for studying molecules containing unsaturated functional groups and conjugated π-systems, which are known as chromophores. ncku.edu.twnanoqam.ca

The this compound molecule contains a thiazole ring, which is an unsaturated heterocyclic system. This structure acts as a chromophore, making the molecule suitable for UV-Vis analysis. The absorption of UV radiation is expected to result from two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. These transitions are typically of high intensity and occur in unsaturated systems like the thiazole ring. nanoqam.camsu.edu

n → π* (n to pi-star) transitions: These are lower-energy transitions that involve exciting an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or sulfur atom) to a π* antibonding orbital. uobabylon.edu.iqmsu.edu These transitions are generally of lower intensity compared to π → π* transitions. nanoqam.ca

The specific wavelength of maximum absorbance (λmax) is influenced by the molecular structure and the solvent used. uobabylon.edu.iq While specific spectral data for this compound is not readily published, the presence of the thiazole chromophore ensures it will absorb in the UV region, typically between 200-400 nm. msu.edu

Table 4: Electronic Transitions in UV-Vis Spectroscopy

Transition TypeDescriptionTypical ChromophoreRelative Energy
π → πElectron moves from a π bonding to a π antibonding orbital. msu.eduUnsaturated systems (alkenes, alkynes, aromatics). uobabylon.edu.iqHigh
n → πElectron moves from a non-bonding orbital to a π antibonding orbital. msu.eduUnsaturated systems with heteroatoms (e.g., C=O, N=N, Thiazole ring). uobabylon.edu.iqLow
σ → σElectron moves from a σ bonding to a σ antibonding orbital.Saturated compounds (alkanes). uobabylon.edu.iqVery High (typically <200 nm)

Biological Activities and Mechanistic Investigations of 2 Butyl 4,5 Dimethylthiazole and Thiazole Derivatives Non Clinical Focus

Contribution to Flavor and Aroma Profiles

The chemical compound 2-Butyl-4,5-dimethylthiazole is a significant contributor to the sensory experience of various cooked foods, particularly meats. Its importance lies in its distinct aroma profile and its formation through common cooking processes.

Table 1: Organoleptic Profile of this compound and Related Compounds

CompoundCAS NumberReported Aroma/Flavor Profile
This compound76572-48-0Meaty, found in fried bacon, roasted beef, fried chicken, boiled duck meat. thegoodscentscompany.comflavscents.com
2-(2-Butyl)-4,5-dimethyl-3-thiazoline65894-82-8Meaty odor. thegoodscentscompany.com
2-Isobutyl-4,5-dimethylthiazole (B1594290)53498-32-1Geranium-like. thegoodscentscompany.com
4,5-Dimethylthiazole3581-91-7Fishy. sigmaaldrich.com
2-Pentylthiazole4175-59-5Green, fatty, sweet. perfumerflavorist.com

This compound has been qualitatively identified as a volatile compound in cooked chicken, particularly in fried and roasted preparations. nih.govanimbiosci.orgscribd.com Its presence is noted alongside a variety of other heterocyclic compounds, such as pyrazines, pyridines, and pyrroles, which collectively define the characteristic flavor of roasted and fried chicken. animbiosci.org While its presence is confirmed, specific quantitative data on the concentration of this compound in various foods is not extensively detailed in the reviewed literature. However, quantitative data exists for other thiazole (B1198619) derivatives, indicating their presence at levels ranging from trace amounts to mg/kg in different food items. For example, 2-acetyl-4-methylthiazole (B1599968) has been measured at 0.02 mg/kg in kohlrabi, and 2-acetylthiophene (B1664040) has been found in coffee at levels up to 1.25 mg/kg. wiley.com

Table 2: Occurrence of this compound in Food

Food MatrixCooking MethodReference
ChickenFried, Roasted, Boiled flavscents.comnih.govanimbiosci.orgscribd.com
BaconFried flavscents.com
BeefRoasted flavscents.com
Duck MeatBoiled flavscents.com

The formation of this compound and other alkylthiazoles in food is primarily attributed to the Maillard reaction, often in conjunction with lipid degradation. nih.govnih.gov This non-enzymatic browning reaction is a cornerstone of flavor development in cooked foods, occurring at high temperatures and involving reactions between amino groups and reducing sugars. nih.govresearchgate.net The interaction between Maillard reaction intermediates and products of lipid oxidation is crucial for generating a wide array of flavor volatiles, including many thiazoles found in meat. nih.govanimbiosci.org

The synthesis of the thiazole ring during cooking relies on specific precursors. The Maillard reaction requires an amino compound, typically an amino acid or peptide, and a carbonyl compound, usually a reducing sugar. nih.gov For the formation of sulfur-containing heterocycles like thiazoles, sulfur-containing amino acids such as cysteine are essential. nih.govresearchgate.net The reaction proceeds through a series of steps, including the Strecker degradation of amino acids, which produces key intermediates like hydrogen sulfide (B99878), ammonia (B1221849), and acetaldehyde (B116499) when cysteine is the precursor. nih.gov These intermediates react further to form the thiazole ring. nih.govresearchgate.net

The interaction with lipids provides the alkyl side chains that differentiate the various thiazole derivatives. nih.gov Thermal degradation of lipids generates aldehydes and other carbonyl compounds that can participate in the Maillard reaction, leading to the formation of 2-alkyl-substituted thiazoles. nih.govresearchgate.net Therefore, the formation of this compound is a result of the complex interplay between the Maillard reaction, involving sulfur-containing amino acids and sugars, and lipid oxidation products under the high-temperature, low-moisture conditions typical of frying and roasting. animbiosci.org

Formation Mechanisms via Maillard Reaction and Lipid Interactions

Broader Biological Relevance of Thiazole Scaffolds in Academic Research

Beyond their role in flavor chemistry, thiazole derivatives are a subject of significant interest in academic and pharmaceutical research due to their diverse biological activities.

The thiazole moiety is a key structural component in a wide range of synthetic compounds investigated for their antimicrobial properties. mdpi.commdpi.com Research has demonstrated that various thiazole derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.comnih.gov

The mechanism of action for some of these derivatives is linked to their amphiphilic nature, possessing both hydrophobic and hydrophilic parts. mdpi.com This characteristic is thought to facilitate their penetration into the lipid-rich cell membranes of microorganisms, leading to disruption and inhibitory effects. mdpi.com The introduction of different substituents onto the thiazole ring has been a successful strategy for developing compounds with potent antimicrobial activity. mdpi.comnih.gov For example, studies have highlighted that certain 2,4-disubstituted 1,3-thiazole derivatives show significant in vitro antibacterial properties against pathogens like Bacillus subtilis and Escherichia coli. mdpi.com Similarly, other synthesized thiazole derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger. nih.gov This area of research is driven by the ongoing need for new and effective antimicrobial agents to combat the rise of drug-resistant pathogens. mdpi.com

Antimicrobial Research on Thiazole Derivatives

Antibacterial Activities against Specific Strains

Thiazole derivatives have been extensively studied for their antibacterial properties against a spectrum of pathogens, including multidrug-resistant strains. The structural diversity of these compounds allows for targeted activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of newly synthesized heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with one compound in particular demonstrating notable efficacy against E. coli, S. Typhimurium, and E. cloacae. mdpi.com Similarly, studies on 2,5-disubstituted thiazole derivatives revealed potent activity against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA) strains. nih.gov One of the most potent compounds showed a minimum inhibitory concentration (MIC) in the range of 0.7–2.8 μg/mL against these resistant strains. nih.gov

Further research into phenylthiazoles linked to a pyrimidine (B1678525) ring has identified compounds with promising activity against the highly infectious MRSA USA300 strain (MIC of 4 μg mL−1) and Clostridium difficile (MIC of 4 μg mL−1). nih.gov Some derivatives also showed moderate activity against E. coli. nih.gov The antibacterial potential often stems from the ability of these compounds to inhibit essential bacterial enzymes, such as β-ketoacyl-acyl-carrier protein synthase III (KAS III), which is crucial for fatty acid biosynthesis. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Bacterial Strain Activity Measurement Result Reference
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide Escherichia coli MIC 0.17 mg/mL mdpi.com
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide Bacillus cereus MIC 0.47 mg/mL mdpi.com
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide Salmonella Typhimurium MIC 0.23 mg/mL mdpi.com
2,5-disubstituted thiazole derivative VISA/VRSA strains MIC 0.7–2.8 μg/mL nih.gov
Phenylthiazole with 1,2-diaminocyclohexane side chain MRSA USA300 MIC 4 μg mL−1 nih.gov
Phenylthiazole with 1,2-diaminocyclohexane side chain Clostridium difficile MIC 4 μg mL−1 nih.gov
2-phenylacetamido-thiazole derivative E. coli, P. aeruginosa, B. subtilis, S. aureus MIC 1.56-6.25 μg/mL nih.gov
Antifungal Activities against Specific Strains

The antifungal potential of thiazole derivatives is a significant area of research, with studies demonstrating efficacy against various fungal pathogens that threaten both agriculture and human health.

Specifically, derivatives of this compound have been designed and synthesized, showing promising inhibitory activities against plant pathogenic fungi. sioc-journal.cn For example, (4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoate (B1203000) exhibited potent activity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values of 13.82 mg/L and 3.66 mg/L, respectively. sioc-journal.cn The mechanism for this activity is suggested to involve damage to the fungal cell membrane. sioc-journal.cn

Other thiazole derivatives have also shown broad-spectrum antifungal activity. Thiazole-based heterocycles have been effective against Aspergillus fumigatus and Syncephalastrum racemosum, with some compounds showing activity equal to or greater than the reference drug Amphotericin B. nih.gov Research on thiazole-pyrazolone hybrids found that they possess better antifungal activity than antibacterial activity, with one compound showing a MIC of 0.06–0.23 mg/mL. mdpi.com The proposed mechanism for their antifungal action is the inhibition of 14α-lanosterol demethylase. mdpi.comresearchgate.net

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Fungal Strain Activity Measurement Result Reference
(4,5-Dimethylthiazol-2-yl)(m-tolyl)methyl benzoate Botrytis cinerea EC50 13.82 mg/L sioc-journal.cn
(4,5-Dimethylthiazol-2-yl)(m-tolyl)methyl benzoate Sclerotinia sclerotiorum EC50 3.66 mg/L sioc-journal.cn
1-(4,5-dimethylthiazol-2-yl)-2-methylpropyl benzoate Botrytis cinerea Inhibition Rate (50 mg/L) 45.6% sioc-journal.cn
1-(4,5-dimethylthiazol-2-yl)-2-methylpropyl benzoate Sclerotinia sclerotiorum Inhibition Rate (50 mg/L) 16.9% sioc-journal.cn
Thiazole-pyrazolone hybrid (Compound 9) Various Fungi MIC 0.06–0.23 mg/mL mdpi.com
Phenylthiazole with 1,2-diaminocyclohexane side chain Candida albicans (fluconazole-resistant) MIC 4–16 μg mL−1 nih.gov
Thiazole derivative (Compound 38a) Aspergillus fumigatus MIC 0.03 µg/mL nih.gov
Structure-Activity Relationship (SAR) Studies of Thiazole Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of thiazole derivatives. These studies have revealed that specific structural modifications can significantly enhance or diminish their biological activity.

For antimicrobial thiazoles combined with other heterocycles, the nature and position of substituents are critical. nih.govmdpi.com In a series of benzo[d]thiazole-hydrazones, it was found that electron-withdrawing groups (like -Cl, -NO2, -F) on the phenyl ring tend to increase antifungal activity, whereas electron-donating groups (like -OH, -OCH3) enhance antibacterial activity. nih.gov The presence of other heterocyclic rings, such as thiophene (B33073) and indole, also contributed to good antimicrobial activities. nih.gov

In other series, the presence of a hydrophobic aliphatic chain linked to a hydrazone group and a chlorine atom in the para position of a benzene (B151609) ring were associated with increased antifungal activity. nih.govnih.gov This highlights the importance of lipophilicity for penetrating fungal cell membranes. For thiazolyl–pyrazole hybrids, identical substitutions on both the pyrazoline and thiazole moieties appeared to be favorable for antibacterial action. nih.gov The substitution of a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase both antifungal and antituberculosis activities. nih.gov These SAR insights are instrumental in the rational design of new and more effective antimicrobial agents based on the thiazole scaffold.

Antioxidant Properties of Thiazole Analogs

Thiazole derivatives have been recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. tandfonline.commdpi.comijastnet.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathological conditions. mdpi.com Thiazole compounds offer a promising chemical framework for the development of novel antioxidants.

The antioxidant potential of these compounds is often evaluated through various in vitro assays. ijastnet.com For example, a series of novel thiazole derivatives demonstrated moderate to strong antioxidant activities, with some compounds showing higher ferrous ion-chelating activity than standard antioxidants like rutin (B1680289) and BHT. tandfonline.com Others have shown potent activity in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, with IC50 values comparable to or better than gallic acid. tandfonline.com The integration of phenolic fragments into thiazole derivatives has also been shown to produce effective antioxidants. mdpi.com

In Vitro Radical Scavenging Assays (e.g., Hydroxyl Radical Scavenging)

In vitro assays are fundamental for quantifying the antioxidant potential of thiazole derivatives. These tests measure the ability of compounds to neutralize various types of free radicals.

The hydroxyl radical (•OH) is a highly reactive and damaging ROS. The hydroxyl radical scavenging assay is therefore a key test for antioxidant efficacy. In a study of pyrazolyl–thiazole derivatives, several compounds demonstrated significant scavenging activities against hydroxyl radicals, indicating their potential as effective antioxidants. rsc.org

Hydrogen peroxide (H2O2), while not a free radical itself, is a precursor to the hydroxyl radical. nih.gov The ability to scavenge H2O2 is another important antioxidant property. Phenolic thiazoles have been shown to effectively scavenge H2O2, with their efficacy linked to the number and configuration of hydroxyl groups in their structure. nih.gov In one study, certain thiazole derivatives showed potent scavenging of H2O2 free radicals, with IC50 values lower than the standard ascorbic acid. ijastnet.com These assays confirm that thiazole derivatives can directly interact with and neutralize harmful reactive species, supporting their role as antioxidant agents. nih.gov

Table 3: Radical Scavenging Activity of Selected Thiazole Derivatives

Compound/Derivative Series Assay Type Key Finding Reference
Pyrazolyl–thiazole derivatives Hydroxyl Radical Scavenging Compounds 7b, 7e, and 7g showed the highest scavenging activities. rsc.org
Pyrazolyl–thiazole derivatives DPPH Radical Scavenging Compounds 7d and 7e exhibited high activity (69.4% and 72.45% scavenging). rsc.org
Phenolic thiazoles Hydrogen Peroxide Scavenging Compound 8a showed the highest scavenging effect on H2O2. nih.gov
Thiazole derivatives (A1, A2) Hydrogen Peroxide Scavenging Potent inhibitory activity with IC50 values of 22 and 25 µg/ml. ijastnet.com
Thiazole derivatives (2d, 2g) DPPH Radical Scavenging Potent antioxidant agents with IC50 values of 29.12 and 25.14 µM. tandfonline.com

Enzyme Inhibition Studies of Thiazole-Containing Compounds

Beyond their antimicrobial and antioxidant activities, thiazole-containing compounds have been investigated as inhibitors of various enzymes that play critical roles in physiological and pathophysiological processes.

Angiotensin Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a major strategy for treating hypertension. researchgate.netnih.gov Several studies have explored thiazole derivatives as potential ACE inhibitors.

A series of novel thiazole–pyrazolone hybrids were synthesized and evaluated for ACE inhibition, with the entire set of compounds displaying moderate to excellent inhibitory activity. researchgate.net Another study focused on dihydrothiadiazole ring-containing compounds, which were designed as conformationally restricted and highly potent ACE inhibitors. nih.gov Computational and in-silico modeling studies have also been employed to discover and design novel thiazole derivatives as ACE inhibitors. nih.govresearchgate.net These studies screen for compounds that can effectively bind to the active site of the ACE enzyme, potentially blocking its function and leading to a reduction in blood pressure. nih.govresearchgate.net The research into thiazole-based ACE inhibitors highlights the scaffold's potential in developing new treatments for cardiovascular diseases. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

While direct studies on this compound's specific inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) are not extensively documented in the available research, the broader class of thiazole derivatives has been a significant focus of investigation for their anti-inflammatory properties through the inhibition of these key enzymes. laccei.orgnih.gov Cyclooxygenases (COX-1 and COX-2) and lipoxygenases are crucial enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. nih.govmdpi.com

Research into various thiazole derivatives has demonstrated their potential as inhibitors of both COX and LOX enzymes. For instance, a study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified them as direct 5-lipoxygenase (LOX) inhibitors. drugbank.com One particular compound from this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited potent anti-inflammatory activity as a 5-LOX inhibitor. drugbank.com Another study synthesized a series of 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones designed as selective COX-2 inhibitors. nih.gov

Furthermore, some thiazole derivatives have been investigated as dual inhibitors of both COX and LOX pathways. sciepub.com A series of thiazole carboxamide derivatives were synthesized and evaluated for their inhibitory activity against COX enzymes, with one compound showing high activity and strong binding affinity to the COX enzyme. sciepub.comacs.org Similarly, organosilicon-containing thiazole derivatives have been evaluated for their lipoxygenase inhibiting properties, with 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-( p-methoxyphenyl)-thiazol-2-yl]-acetamide being the most potent inhibitor of soybean lipoxygenase in the tested series. semanticscholar.org

A study of two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), revealed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.govaub.edu.lb Interestingly, compound 1 was found to be a specific inhibitor of COX-1, while compound 2 did not affect COX-1 activity. nih.govaub.edu.lb This highlights the potential for developing selective inhibitors based on the thiazole scaffold.

The inhibitory activities of various thiazole derivatives against COX and LOX enzymes are summarized in the table below.

Compound/Derivative ClassTarget Enzyme(s)Key Findings
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives5-Lipoxygenase (LOX)Direct inhibitors of 5-LOX. drugbank.com
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-Lipoxygenase (LOX)Potent 5-LOX inhibitor with an IC50 of 127 nM. nih.gov
2-Aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinonesCyclooxygenase-2 (COX-2)Designed as selective COX-2 inhibitors. nih.gov
Thiazole carboxamide derivativesCyclooxygenase (COX)Compound 2b was the most effective against COX-1 (IC50 of 0.239 μM) and also potent against COX-2 (IC50 of 0.191 μM). acs.org
Organosilicon-containing thiazole derivativesLipoxygenase (LOX)2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-( p-methoxyphenyl)-thiazol-2-yl]-acetamide was the most potent inhibitor of soybean lipoxygenase (ID50 = 0.01 mmol). semanticscholar.org
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamideCyclooxygenase-1 (COX-1)Specific inhibitor of COX-1 with an IC50 of 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ μM. nih.govaub.edu.lb
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCyclooxygenase-2 (COX-2)Potent inhibitor of COX-2-dependent PGE2 production (IC50 11.65 ± 6.20 μM) with no effect on COX-1. nih.govaub.edu.lb

These findings underscore the therapeutic potential of the thiazole scaffold in developing anti-inflammatory agents by targeting the cyclooxygenase and lipoxygenase pathways. laccei.orgnih.gov

Molecular Recognition and Ligand-Macromolecule Interactions

The crystal structure of mouse major urinary protein-I (MUP-I) complexed with the pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT), a thiazoline (B8809763) derivative, has been determined at high resolution. pdbj.org This research revealed that the SBT molecule binds tightly within a hydrophobic pocket, or calyx, formed by the β-barrel structure of the MUP-I protein. wikipedia.orgpdbj.org The binding is characterized by a significant favorable enthalpy change, suggesting strong van der Waals interactions and potentially a buried water-mediated hydrogen bond network between the protein and the ligand. acs.org

Thermodynamic analysis of the binding between MUP-I and various 2-alkyl-4,5-dihydrothiazole ligands, including SBT, has provided further details on these interactions. acs.org The studies, using isothermal titration calorimetry (ITC), showed that the binding is primarily enthalpy-driven, which is an unusual characteristic for hydrophobic interactions and has been termed the "nonclassical hydrophobic effect". wikipedia.orgacs.org The alkyl chain of the thiazoline ligand was found to contribute favorably to the enthalpy of binding. acs.org

The specificity of this binding is highlighted by the fact that different MUP isoforms can exhibit varying affinities for different ligands, influenced by amino acid substitutions within the binding cavity. researchgate.net For instance, the absence of a tyrosine residue at a specific position in one MUP isoform may alter its ligand specificity. researchgate.net This demonstrates a sophisticated molecular recognition mechanism that allows for the selective binding of different pheromones.

These studies on thiazoline pheromones and MUPs provide a strong model for understanding how a small, volatile molecule like this compound could interact with proteins. The principles of binding within a hydrophobic pocket, driven by enthalpic forces and influenced by specific amino acid residues, are likely applicable to the interactions of this compound with other proteins, although the specific binding partners and affinities would differ.

Direct studies on the interaction of this compound with nucleic acids are not found in the reviewed literature. However, research on other thiazole derivatives provides significant insights into the potential for this class of compounds to bind to DNA.

Thiazole-containing compounds, particularly those related to the natural antitumor antibiotic distamycin, have been shown to bind to the minor groove of DNA. nih.gov The orientation of the thiazole ring within the ligand is crucial for its binding specificity. When the thiazole nitrogen is directed towards the floor of the minor groove, the compound can recognize and bind to mixed AT-GC sequences, likely through hydrogen bonding between the thiazole nitrogen and the 2-amino group of guanine. nih.gov Conversely, if the sulfur atom is directed towards the DNA, the ligand shows a strict preference for AT sequences, as the bulkier sulfur atom clashes with the guanine-2-amino group. nih.gov

Another class of thiazole derivatives, thiazole orange dyes, are known to bind to double-stranded DNA (dsDNA) primarily through intercalation. acs.orgmdpi.com The benzothiazole (B30560) ring of the dye intercalates between base pairs, leading to a significant increase in fluorescence. acs.orgmdpi.com The sequence selectivity of these dyes is derived from the direct interaction of the intercalated chromophores with the nucleobases. acs.org Modifications to the thiazole orange structure have been used to develop fluorescent probes with high specificity for G-quadruplex DNA. acs.org

Furthermore, metal complexes incorporating thiazole derivatives have been shown to interact with DNA. tandfonline.com For example, zinc(II), cadmium(II), manganese(II), and copper(II) complexes with a 2-(pyridin-2-yl)benzo[d]thiazole (B1581599) ligand have been found to bind to DNA via an intercalation mode, thereby affecting its structure. tandfonline.com Similarly, platinum(IV) complexes containing a 4,4'-ditert-butyl-2,2'-bipyridine ligand, which has a structural resemblance to substituted thiazoles, have demonstrated a mixed-binding mode with DNA, involving both partial intercalation and groove binding. nih.gov

The table below summarizes the DNA binding modes of various thiazole derivatives.

Thiazole Derivative ClassDNA Binding ModeKey Findings
Thiazole-containing lexitropsinsMinor groove bindingSequence specificity depends on the orientation of the thiazole ring. nih.gov
Thiazole orange dyesIntercalationSignificant fluorescence enhancement upon binding. acs.orgmdpi.com
Metal complexes with thiazole derivativesIntercalationAffects the structure of DNA. tandfonline.com
Platinum(IV) complexes with bipyridine ligandsMixed (intercalation and groove binding)The nature of the leaving group influences DNA binding properties. nih.gov

Computational Chemistry and in Silico Modeling for 2 Butyl 4,5 Dimethylthiazole and Its Analogs

Quantum Chemical Calculations (DFT) for Electronic Structure.researchgate.netnih.govnist.gov

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netbohrium.com It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic properties. bohrium.comajol.info For thiazole (B1198619) derivatives, DFT calculations are instrumental in understanding their stability, bonding nature, and reactivity. researchgate.net

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction.researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.comresearchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. researchgate.net

For instance, in a study of 5-acetyl-2,4-dimethylthiazole, the calculated HOMO-LUMO energy gap was 4.42 eV, indicating a significant energy barrier for electron excitation and suggesting that the complex is not easily polarized. researchgate.net In another study on triazine derivatives, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which also reflects the chemical reactivity of the molecule. irjweb.com The modification of terminal acceptor groups and π-spacers in thiazole-based molecules has been shown to be an effective strategy for tuning HOMO and LUMO energy levels to achieve desired electronic properties. scielo.org.mx

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5-acetyl-2,4-dimethylthiazole--4.42
Triazine Derivative-6.2967-1.80964.4871
Thiazole-based Acceptor (CS1-TA2)-5.13-3.901.23
Thiazole-based Acceptor (CS1-TA4)-5.51-4.221.29

Electronic Localized Function (ELF) and Reduced Density Gradient (RDG) Analyses.researchgate.net

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are computational tools used to visualize and analyze chemical bonding. ELF analysis provides a measure of electron localization, helping to identify covalent bonds, lone pairs, and atomic shells. RDG analysis, on the other hand, is used to visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. These analyses are valuable for understanding the nature of intramolecular and intermolecular interactions in thiazole derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions.researchgate.netnih.govnist.govrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a ligand to its target receptor. mdpi.comnih.gov

Prediction of Binding Affinities and Active Site Interactions.researchgate.netnih.govuobaghdad.edu.iq

For thiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action at a molecular level. By simulating the interaction between a thiazole derivative and a protein's active site, researchers can predict the binding energy, which is a measure of the strength of the interaction. mdpi.com For example, in a study of thiazole-clubbed pyridine (B92270) scaffolds as potential COVID-19 inhibitors, docking scores ranged from -5.8 to -8.6 kcal/mol against the main protease (Mpro). mdpi.com Compound 8a in this study exhibited the highest binding affinity with a binding energy of -8.6 Kcal/mol. mdpi.com These simulations also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. mdpi.com

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)
Thiazole-Coumarin Conjugate (RD9)Mpro (SARS-CoV-2)-8.33
Thiazole-Coumarin Conjugate (RD17)Mpro (SARS-CoV-2)-8.61
Thiazole-Triazole Conjugate (RD12)ACE2 Receptor-9.75
Thiazole-Triazole Conjugate (RD18)ACE2 Receptor-9.61
Thiazole-Pyridine Hybrid (8a)Mpro (SARS-CoV-2)-8.6

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability.researchgate.net

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex. nih.govplos.org In the context of 2-butyl-4,5-dimethylthiazole and its analogs, MD simulations can validate the results of molecular docking by assessing the stability of the predicted binding pose. plos.org For instance, MD simulations have been used to confirm the stability of complexes formed between thiazole derivatives and target proteins like the LasR protein of Pseudomonas aeruginosa and the main protease of SARS-CoV-2. nih.govplos.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness of Thiazole Derivatives

In the contemporary drug discovery and development pipeline, the early assessment of a compound's pharmacokinetic properties is a critical step to minimize late-stage failures. ijprajournal.com In silico, or computational, methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties provide a rapid and cost-effective means to evaluate the drug-likeness of novel chemical entities before their synthesis. ijprajournal.comrjptonline.org These predictive models are frequently applied to screen libraries of compounds, such as thiazole derivatives, to identify candidates with favorable pharmacokinetic profiles. rjptonline.orgacademie-sciences.fr The thiazole scaffold is a key pharmacophore in medicinal chemistry, appearing in numerous approved drugs and natural products. plos.orgnih.govmdpi.com Consequently, extensive computational studies have been performed on its analogs to predict their viability as oral drug candidates.

The evaluation of drug-likeness is often guided by a set of rules derived from the analysis of successful oral drugs. jppres.com The most well-known of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight (MW) over 500, a high lipophilicity (LogP) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). jppres.com Other important parameters include Veber's rule, which relates to molecular flexibility (number of rotatable bonds) and polar surface area (PSA), and the Ghose filter. ijprajournal.comnih.gov A variety of online software and tools, such as SwissADME, Molinspiration, ADMETlab, and QikProp, are utilized to calculate these properties. rjptonline.orgnih.govdergipark.org.trmdpi.com

Research into various classes of thiazole derivatives has demonstrated the utility of these in silico predictions. Studies on newly synthesized thiazole-thiazolidinedione hybrids showed that the designed compounds had favorable ADME properties, indicating their potential as templates for new antimicrobial agents. bohrium.com Similarly, computational analysis of a series of 2-(2-hydrazinyl)thiazole derivatives highlighted one compound in particular as having favorable pharmacokinetic properties, including high predicted gastrointestinal absorption. researchgate.net

Further investigations into thiazole Schiff bases and 2,4-disubstituted thiazole derivatives also yielded promising results. plos.orgdergipark.org.tr The physicochemical properties of these compounds were determined using software like SwissADME and QikProp, with the findings indicating that the derivatives possess satisfying drug-likeness and pharmacokinetic properties. dergipark.org.tr In a study on phenylthiazoles with a tert-butyl moiety, in silico ADME calculations were crucial in comparing new analogs to lead compounds. nih.gov The results for a promising new compound revealed greater predicted penetration of bacterial membranes and enhanced metabolic resistance, which are desirable characteristics for a longer duration of action. nih.gov

The data generated from these computational studies are typically presented in detailed tables to allow for direct comparison between different analogs. These tables often include calculated values for molecular weight, LogP, the number of hydrogen bond donors and acceptors, polar surface area, and the number of violations of drug-likeness rules.

Below are representative data tables compiled from findings on various thiazole derivatives, illustrating the application of in silico ADME predictions.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Thiazole Derivatives

This table showcases key molecular descriptors calculated using in silico tools for different classes of thiazole analogs, evaluated against Lipinski's Rule of Five. The data is representative of findings from multiple computational studies. nih.govdergipark.org.trbohrium.comnih.gov

Compound ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Thiazole-Thiazolidinedione Hybrid 350 - 5002.5 - 4.51 - 25 - 70
2,4-Disubstituted Thiazole < 500< 5< 5< 100
Phenylthiazole with tert-butyl moiety ~400~4.8140
Thiazole Schiff Base 380 - 4503.0 - 5.01 - 24 - 60

Table 2: Predicted ADME Properties of Selected Thiazole Analogs

This table summarizes the predicted absorption, distribution, metabolism, and excretion characteristics for representative thiazole derivatives based on various computational models. dergipark.org.trmdpi.comresearchgate.netnih.gov

Compound ClassGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantCYP450 InhibitionPredicted Solubility
Thiazole-Thiazolidinedione Hybrid HighNoInhibitor of 1-2 isoformsModerately Soluble
2-(2-Hydrazinyl)thiazole Derivative HighYesNon-inhibitorSoluble
Phenylthiazole with tert-butyl moiety HighYesInhibitor of CYP2C9, 2D6Low Solubility
Imidazopyridine-Thiazole Hybrid HighNoNon-inhibitorModerately Soluble

Future Research Directions and Translational Applications for 2 Butyl 4,5 Dimethylthiazole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of alkylthiazoles, often relying on variations of the Hantzsch thiazole (B1198619) synthesis, can be associated with limitations such as moderate yields, the use of harsh reagents, and challenges in purification. Future research must focus on developing more efficient, selective, and sustainable synthetic routes to 2-butyl-4,5-dimethylthiazole and its analogs.

Key areas for development include:

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, residence time), leading to improved yields, higher purity, enhanced safety, and easier scalability. The synthesis of the thiazole core via the reaction of a thioamide with an α-haloketone is an ideal candidate for optimization in a microreactor system.

Biocatalysis: The use of isolated enzymes or whole-cell systems presents a green alternative to traditional chemical catalysis. Research could focus on identifying or engineering enzymes (e.g., from microorganisms known to produce alkylthiazoles) capable of catalyzing the key bond-forming steps. This approach promises exceptional selectivity under mild, aqueous conditions, minimizing waste and environmental impact.

Green Chemistry Principles: Future synthetic strategies should systematically incorporate green chemistry principles. This includes the use of environmentally benign solvents (e.g., water, supercritical CO₂, or bio-based solvents), atom-economical reactions that maximize the incorporation of starting materials into the final product, and the development of catalytic cycles that minimize stoichiometric waste.

Table 7.1: Comparison of Synthetic Approaches for this compound This is an interactive table. You can sort, filter, or search the data.

Feature Traditional Batch Synthesis (e.g., Hantzsch) Proposed Flow Chemistry Proposed Biocatalysis
Efficiency/Yield Moderate to good; often requires optimization High to excellent; precise control over conditions Potentially very high; dependent on enzyme kinetics
Selectivity Good; potential for side products Excellent; reduced side reactions due to short residence times Exceptional; enzymatic specificity avoids isomers
Scalability Challenging; heat and mass transfer issues Straightforward; scaling-out by parallelization Can be complex; requires bioreactor technology
Sustainability Low; often uses harsh reagents and organic solvents High; reduced solvent volume, energy efficient Very High; uses aqueous media and renewable catalysts

| Reaction Conditions | Often requires elevated temperatures and reflux | Wide operational window, including high T/P | Mild; typically ambient temperature and pressure |

Comprehensive Elucidation of Biosynthetic Pathways in Various Natural Systems

While this compound is a known product of the Maillard reaction in cooked foods, its presence in certain biological systems, such as specific bacteria or plants, suggests the existence of dedicated biosynthetic pathways. A complete understanding of these pathways is a critical research goal.

Future investigations should involve:

Isotopic Labeling Studies: Feeding experiments using precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) can definitively trace the atomic origins of the thiazole ring and its alkyl substituents. For instance, administering ¹³C-labeled glucose, pyruvate, or specific amino acids (like cysteine for the sulfur atom) to a producing organism, followed by mass spectrometry analysis of the resulting thiazole, can map the metabolic precursors.

Genomic and Transcriptomic Analysis: By sequencing the genomes of organisms that produce this compound, researchers can identify gene clusters potentially encoding the biosynthetic machinery. Comparing the transcriptomes of producing versus non-producing strains (or under inducing vs. non-inducing conditions) can pinpoint the specific genes (e.g., for dehydrogenases, transferases, cyclases) that are upregulated during its synthesis.

Enzyme Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous host (e.g., E. coli). The resulting recombinant proteins can then be purified and assayed in vitro with putative substrates to confirm their enzymatic function and characterize their kinetics and mechanism.

Application of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

Detecting and quantifying this compound is challenging due to its volatility and its typical presence at trace levels within highly complex chemical matrices (e.g., food aroma, biological fluids). Furthermore, distinguishing it from its structural isomers (e.g., 2-isobutyl-4,5-dimethylthiazole (B1594290) or 4-butyl-2,5-dimethylthiazole) is analytically demanding.

Future research should leverage state-of-the-art analytical platforms:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Coupled with a high-speed Time-of-Flight Mass Spectrometer (TOFMS), GC×GC provides a dramatic increase in peak capacity and separation power compared to conventional GC-MS. This is essential for resolving the target compound from co-eluting matrix components and for separating closely related isomers, which may have nearly identical mass spectra but different retention times in the second dimension.

Tandem Mass Spectrometry (MS/MS): Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled sensitivity and selectivity for targeted quantitative analysis. By pre-selecting a specific parent ion and monitoring a unique fragment ion, chemical noise is drastically reduced, enabling accurate quantification at sub-parts-per-billion levels.

Advanced Sample Preparation: The development and application of solvent-free extraction techniques like Solid-Phase Microextraction (SPME) with novel fiber coatings can improve the sensitivity and reproducibility of analysis while minimizing sample manipulation and the use of organic solvents.

Table 7.2: Advanced Analytical Techniques for Thiazole Analysis This is an interactive table. You can sort, filter, or search the data.

Technique Primary Application Key Advantage Main Limitation
GC×GC-TOFMS Untargeted profiling, isomer separation Unmatched separation power for complex samples Data processing is complex; requires specialized software
GC-MS/MS (MRM) Targeted quantification Exceptional sensitivity and selectivity Not suitable for discovering unknown compounds
SPME Sample preparation/concentration Solvent-free, simple, automatable Fiber lifetime and matrix effects can be a concern

| High-Resolution MS | Accurate mass determination | Unambiguous elemental formula confirmation | Higher instrument cost and maintenance |

Deeper Mechanistic Studies of Biological Activities at a Molecular Level

The primary known biological activity of this compound is its interaction with the olfactory system to elicit a sensory perception. However, the precise molecular mechanisms remain largely uncharacterized. Future research must aim to identify its specific molecular targets and elucidate the downstream signaling events.

Key experimental approaches include:

Olfactory Receptor Deorphanization: A primary goal is to identify the specific Olfactory Receptor(s) (ORs) that bind to this compound. This can be achieved using high-throughput screening assays where a large library of human or animal ORs, heterologously expressed in cell lines (e.g., HEK293), are exposed to the compound. Receptor activation can be measured via downstream signals like calcium influx or a reporter gene (e.g., luciferase).

Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the interaction between the purified thiazole compound and its identified receptor protein, providing quantitative data on binding kinetics (k_on, k_off) and affinity (K_D).

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding pose of this compound within the binding pocket of a target receptor. This can help identify key amino acid residues involved in the interaction and guide site-directed mutagenesis studies to validate the binding model experimentally.

Exploration of the Thiazole Scaffold for Development of Research Probes and Tool Compounds

The this compound structure can serve as a scaffold for the rational design of chemical probes. These tool compounds are invaluable for studying biological systems by enabling the visualization, identification, and isolation of molecular targets.

Future development in this area should focus on creating derivatives that incorporate:

Affinity-Based Tags: Synthesizing an analog with a terminal alkyne or azide (B81097) group would enable its use in bioorthogonal "click chemistry" reactions. After the probe binds to its cellular target, a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) can be attached in a highly specific manner.

Photo-Affinity Labels: Incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) into the thiazole structure would create a photo-affinity probe. Upon binding to its target, irradiation with UV light causes the probe to form a covalent bond with the target protein, permanently "tagging" it for subsequent isolation and identification by mass spectrometry.

Fluorescent Probes: Directly conjugating a small, environmentally sensitive fluorophore to the thiazole scaffold could allow for real-time imaging of the compound's localization and dynamics within living cells using advanced microscopy techniques.

Table 7.3: Potential Modifications of the Thiazole Scaffold for Research Tools This is an interactive table. You can sort, filter, or search the data.

Modification Type Functional Group Example Primary Research Application
Affinity Tag (Clickable) Terminal Alkyne (-C≡CH) Target identification via pull-down and mass spectrometry
Photo-Affinity Label Benzophenone Covalent labeling and identification of binding partners
Fluorescent Tag NBD (Nitrobenzoxadiazole) Cellular imaging and localization studies

| Affinity Tag (Direct) | Biotin | Purification of target proteins from cell lysates |

Integration of Omics Technologies in Understanding Thiazole Biology and Metabolism

To gain a holistic, systems-level view of the biological impact of this compound, it is essential to integrate various "omics" technologies. This approach moves beyond studying a single target to understanding the global cellular response to the compound's presence.

Future research should integrate the following:

Transcriptomics: Using RNA-sequencing (RNA-Seq), researchers can analyze the entire set of RNA transcripts in a cell or tissue following exposure to the thiazole. This will reveal which genes and signaling pathways are activated or repressed, providing unbiased insight into its mode of action. For example, it could reveal the upregulation of specific metabolic enzymes or stress-response pathways.

Proteomics: Quantitative proteomics techniques (e.g., SILAC, TMT, or label-free quantification) can measure changes in the abundance of thousands of proteins simultaneously. This can identify downstream protein-level responses that are not apparent from transcriptomic data alone and can help confirm targets identified through other methods.

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, metabolomics can reveal how this compound is metabolized by a biological system and how its presence perturbs endogenous metabolic networks. This is crucial for understanding its metabolic fate, identifying potential bioactive metabolites, and uncovering off-target effects.

By integrating data from these different omics layers, a comprehensive model of the compound's biological activity, from initial interaction to global cellular response, can be constructed.

Q & A

Q. Q1. What are the standard methods for synthesizing 2-Butyl-4,5-dimethylthiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves thiazole ring construction followed by alkylation. A common approach includes refluxing precursors (e.g., thiourea derivatives) with alkyl halides in solvents like ethanol or DMSO under controlled conditions. For example, highlights refluxing for 18 hours in DMSO to achieve 65% yield for a structurally related thiazole derivative. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency.
  • Temperature control : Prolonged reflux (12–24 hours) ensures complete cyclization .
  • Purification : Recrystallization using water-ethanol mixtures improves purity .

Q. Q2. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR identifies alkyl chain positions and methyl groups. For example, methyl protons typically resonate at δ 1.8–2.5 ppm.
  • IR spectroscopy : C-S and C-N stretches (1050–1250 cm⁻¹) confirm thiazole ring integrity.
  • Mass spectrometry : High-resolution MS verifies molecular weight (e.g., C₉H₁₅NS: 169.09 g/mol).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: While this compound lacks formal GHS classification (as seen in structurally similar compounds in ), standard precautions apply:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves and lab coats prevent skin contact.
  • Storage : Keep in airtight containers away from ignition sources .

Advanced Research Questions

Q. Q4. How can researchers address contradictions in toxicological data for substituted thiazoles like this compound?

Methodological Answer: and reveal that substituted thiazoles (e.g., 2-methyl-4,5-benzothiazole) cannot rely on unsubstituted analogs (e.g., benzothiazole) for toxicity extrapolation due to metabolic differences. To resolve contradictions:

  • In vitro assays : Use hepatic microsomes to study metabolic pathways (e.g., cytochrome P450 interactions).
  • Comparative studies : Test this compound alongside analogs with varying substituents to isolate toxicity mechanisms .

Q. Q5. What strategies improve the biological activity of this compound derivatives in antimicrobial studies?

Methodological Answer: and suggest modifying substituents to enhance bioactivity:

  • Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the 4- or 5-position to increase electrophilicity.
  • Hybridization : Combine with triazole or imidazole moieties (as in ) to exploit synergistic effects.
  • SAR analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to microbial targets .

Q. Q6. How can computational tools predict synthetic pathways for novel this compound analogs?

Methodological Answer: demonstrates the use of databases like Pistachio and Reaxys for retrosynthetic planning. Key steps include:

  • Precursor scoring : Prioritize routes with commercially available intermediates.
  • Feasibility filters : Exclude reactions requiring extreme conditions (e.g., >200°C).
  • Machine learning : Tools like IBM RXN for Chemistry predict regioselectivity in alkylation steps .

Q. Q7. Why do spectral data (NMR/IR) for this compound derivatives sometimes conflict with computational predictions?

Methodological Answer: Discrepancies arise from:

  • Solvent effects : Polar solvents shift proton signals; always report solvent (e.g., CDCl₃ vs. DMSO-d₆).
  • Conformational flexibility : Dynamic NMR captures ring puckering in dihydrothiazoles.
  • Impurity interference : Use preparative HPLC to isolate pure fractions before analysis .

Data Interpretation & Experimental Design

Q. Q8. How should researchers design experiments to study the environmental persistence of this compound?

Methodological Answer:

  • Photodegradation assays : Expose to UV light (254 nm) and monitor degradation via LC-MS.
  • Hydrolysis studies : Test stability at pH 3–10 to simulate natural water conditions.
  • Microbial degradation : Use soil slurry models with LC-MS/MS quantification .

Q. Q9. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

  • Probit analysis : Fit sigmoidal curves to calculate LD₅₀/EC₅₀ values.
  • ANOVA with post-hoc tests : Compare toxicity across derivatives (e.g., this compound vs. 2-Mercapto-4,5-dimethylthiazole).
  • Principal Component Analysis (PCA) : Identify structural features correlating with toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.